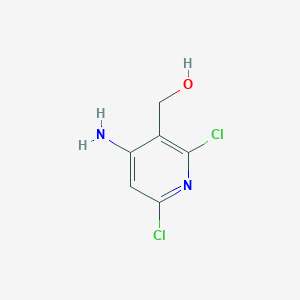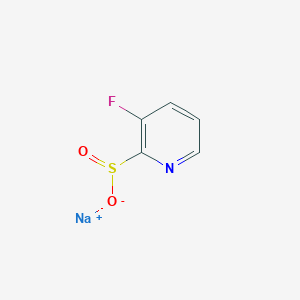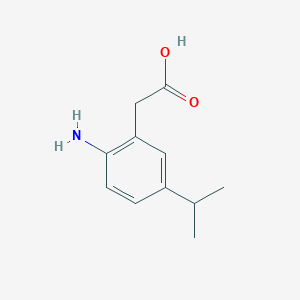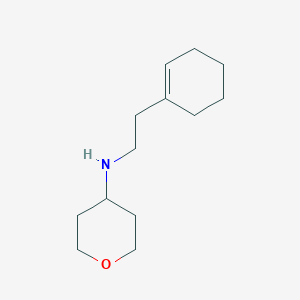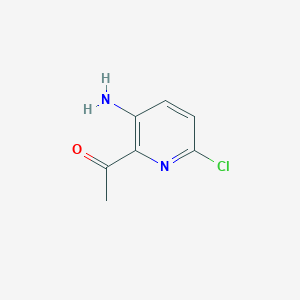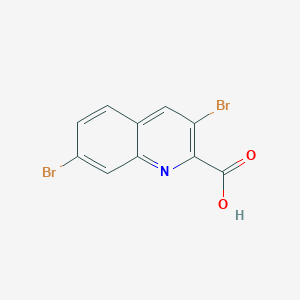
3,7-Dibromoquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Br2NO2. It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and industrial processes . The presence of bromine atoms at positions 3 and 7, along with a carboxylic acid group at position 2, makes this compound unique and versatile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .
科学的研究の応用
3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .
類似化合物との比較
Quinoline-2-carboxylic acid: Lacks bromine atoms, making it less reactive in certain chemical reactions.
3-Bromoquinoline-2-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and applications.
7-Bromoquinoline-2-carboxylic acid: Similar to the above but with bromine at a different position.
Uniqueness: 3,7-Dibromoquinoline-2-carboxylic acid’s dual bromine substitution provides unique reactivity and versatility, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other quinoline derivatives .
特性
分子式 |
C10H5Br2NO2 |
|---|---|
分子量 |
330.96 g/mol |
IUPAC名 |
3,7-dibromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
InChIキー |
OEPCNJOLRKMLLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




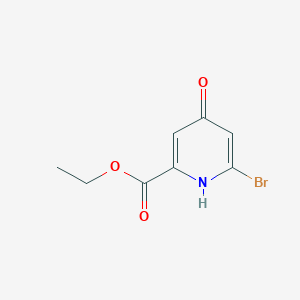
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
